5-Bromooctan-4-ol: A Comprehensive Technical Overview
5-Bromooctan-4-ol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it a versatile intermediate. This document provides a detailed overview of the known chemical and physical properties of 5-Bromooctan-4-ol, alongside extrapolated data based on similar compounds. It also outlines a general experimental workflow for its synthesis and purification.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-Bromooctan-4-ol | |
| CAS Number | 61539-74-0 | [1][2] |
| Molecular Formula | C₈H₁₇BrO | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Boiling Point | Not available (estimated) | |
| Melting Point | Not available (estimated) | |
| Density | Not available (estimated) | |
| XLogP3-AA | 2.8 | |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Spectroscopic Data Interpretation
While specific spectra for 5-Bromooctan-4-ol are not publicly available, a general interpretation based on the analysis of similar bromo-alkanols can be provided.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex splitting patterns characteristic of the alkyl chain. Key signals would include:
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A broad singlet or triplet for the hydroxyl proton (-OH).
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Multiplets for the protons on the carbon atoms adjacent to the hydroxyl and bromo groups (CH-OH and CH-Br).
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A series of overlapping multiplets for the remaining methylene (B1212753) and methyl protons of the octyl chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display eight distinct signals corresponding to each carbon atom in the octyl chain. The chemical shifts would be influenced by the electronegative bromine and oxygen atoms, causing downfield shifts for the carbons directly bonded to them (C4 and C5).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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A C-O stretching vibration around 1050-1150 cm⁻¹.
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A C-Br stretching vibration, typically observed in the 500-600 cm⁻¹ region.
Experimental Protocols
Synthesis of 5-Bromooctan-4-ol from 5-Bromooctan-4-one (B14571215)
Materials:
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5-Bromooctan-4-one
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Sodium borohydride (B1222165) (NaBH₄)
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Methanol (B129727) (MeOH)
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Diethyl ether or other suitable organic solvent
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: Dissolve 5-bromooctan-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
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Reduction: Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic and should be controlled to maintain a low temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.
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Extraction: Extract the product into an organic solvent such as diethyl ether. Separate the organic layer.
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Washing: Wash the organic layer with brine (saturated NaCl solution).
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude 5-Bromooctan-4-ol by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromooctan-4-ol.
Caption: General workflow for the synthesis and purification of 5-Bromooctan-4-ol.
Safety and Handling
Specific toxicity data for 5-Bromooctan-4-ol are not available. However, based on the safety information for similar brominated organic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
5-Bromooctan-4-ol represents a valuable synthetic intermediate with potential applications in various fields of chemical research and development. While a comprehensive experimental dataset for this specific compound is lacking, this guide provides a summary of its known characteristics and a framework for its synthesis and handling based on established chemical principles. Further research is warranted to fully elucidate its properties and explore its synthetic utility.
